molecular formula C9H6Cl2N4O2 B3037400 1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole CAS No. 477890-28-1

1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole

Cat. No.: B3037400
CAS No.: 477890-28-1
M. Wt: 273.07 g/mol
InChI Key: FZDUGHGBCVXTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3,5-dichlorophenyl group, a methyl group, and a nitro group attached to the triazole ring

Preparation Methods

The synthesis of 1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloroaniline, which is reacted with methyl isocyanide to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with sodium azide to form the triazole ring.

    Nitration: The final step involves the nitration of the triazole ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, potassium permanganate, and chromium trioxide. Major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and carboxylic acids.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug development.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

    Biological Research: It is used as a tool compound to study the mechanisms of action of triazole-containing drugs and to investigate the biological pathways involved in their activity.

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of enzymes or disrupt biological pathways. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

1-(3,5-Dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole can be compared with other similar compounds, such as:

    1-(3,5-Dichlorophenyl)-4-nitro-1H-1,2,3-triazole: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,3-triazole: Lacks the nitro group, which may reduce its potential as a cytotoxic agent.

    1-(3,5-Dichlorophenyl)-5-methyl-4-amino-1H-1,2,3-triazole: Contains an amino group instead of a nitro group, which may alter its interaction with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-5-methyl-4-nitrotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O2/c1-5-9(15(16)17)12-13-14(5)8-3-6(10)2-7(11)4-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDUGHGBCVXTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201195644
Record name 1-(3,5-Dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822283
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477890-28-1
Record name 1-(3,5-Dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477890-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole
Reactant of Route 3
Reactant of Route 3
1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole
Reactant of Route 4
Reactant of Route 4
1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole
Reactant of Route 5
Reactant of Route 5
1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole
Reactant of Route 6
Reactant of Route 6
1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.